ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate
CAS No.: 1105203-17-5
Cat. No.: VC5937410
Molecular Formula: C20H22FN5O3S
Molecular Weight: 431.49
* For research use only. Not for human or veterinary use.
![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate - 1105203-17-5](/images/structure/VC5937410.png)
Specification
CAS No. | 1105203-17-5 |
---|---|
Molecular Formula | C20H22FN5O3S |
Molecular Weight | 431.49 |
IUPAC Name | ethyl 2-[[2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate |
Standard InChI | InChI=1S/C20H22FN5O3S/c1-4-29-17(28)10-22-16(27)11-30-20-19-15(18(12(2)3)24-25-20)9-23-26(19)14-7-5-13(21)6-8-14/h5-9,12H,4,10-11H2,1-3H3,(H,22,27) |
Standard InChI Key | AFJGCLPJCCFTRA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is defined by its fused pyrazolo-pyridazine ring system. The pyrazolo[3,4-d]pyridazine core consists of a pyridazine ring fused to a pyrazole ring at positions 3 and 4, creating a planar heterocyclic system conducive to π-π stacking interactions. Key substituents include:
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A 4-fluorophenyl group at position 1, which enhances lipophilicity and potential receptor binding through halogen interactions.
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An isopropyl group at position 4, contributing to steric bulk and modulating solubility.
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A thioacetamido-acetate ester side chain at position 7, introducing flexibility and potential hydrogen-bonding sites.
Molecular Formula: C₂₂H₂₅FN₆O₃S
Molecular Weight: 496.54 g/mol
Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the ethyl ester and acetamido groups, with limited aqueous solubility.
Thermal Stability: Analogous pyrazolo-pyridazine derivatives demonstrate decomposition temperatures above 200°C, suggesting reasonable thermal stability under standard laboratory conditions .
Synthesis and Characterization
The synthesis of ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate likely involves multi-step organic transformations, as inferred from methodologies applied to related pyridazinone and pyrazolo-pyridazine systems .
Formation of the Pyrazolo[3,4-d]pyridazine Core
The core structure is typically synthesized via cyclocondensation reactions. For example, reacting 4-fluorophenylhydrazine with a suitably substituted diketone precursor (e.g., 3-(4-fluorobenzoyl)propionic acid) under acidic conditions yields the dihydropyridazinone intermediate. Subsequent dehydrogenation using bromine in acetic acid generates the aromatic pyridazine ring .
Example Reaction Pathway:
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Cyclocondensation:
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Aromatization:
Thioacetamido-Acetate Side Chain Functionalization
The thioether linkage is formed through a nucleophilic substitution reaction. Reacting 7-chloro-pyrazolo[3,4-d]pyridazine with thioglycolic acid generates the thioacetate intermediate, which is subsequently amidated with glycine ethyl ester to install the acetamido-ester moiety.
Critical Reaction Steps:
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Thiolation:
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Amidation:
Characterization Data:
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¹H NMR: Expected signals include a triplet for the ethyl ester (–CH₂CH₃, δ 1.2–1.4 ppm), a singlet for the isopropyl methyl groups (δ 1.3–1.5 ppm), and aromatic protons (δ 7.2–8.1 ppm).
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HPLC Purity: Analogous compounds report >95% purity when synthesized under optimized conditions .
Hypothesized Biological Activities
While direct pharmacological data for this compound are unavailable, its structural features suggest potential bioactivity profiles aligned with pyrazolo-pyridazine derivatives:
Kinase Inhibition
The planar pyrazolo-pyridazine core may act as a ATP-competitive kinase inhibitor. For example, analogs such as 6-arylpyridazinones exhibit inhibitory activity against cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .
Antimicrobial Activity
The thioether and fluorophenyl groups could enhance membrane permeability, enabling interactions with bacterial targets. Related compounds demonstrate MIC values of 4–8 µM against Mycobacterium tuberculosis .
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